N-cyclopropyl-2',6-dimethyl-4'-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-3-carboxamide
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Overview
Description
N-cyclopropyl-2’,6-dimethyl-4’-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-3-carboxamide is a member of the biphenyl class of compounds. It is characterized by the presence of a cyclopropyl group, two methyl groups, and a 5-methyl-1,3,4-oxadiazol-2-yl group attached to a biphenyl structure. This compound is known for its role as an inhibitor of p38-α mitogen-activated protein kinase (MAP kinase), which is involved in various cellular processes including inflammation and cell differentiation .
Preparation Methods
The synthesis of N-cyclopropyl-2’,6-dimethyl-4’-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-3-carboxamide involves several steps. One common synthetic route includes the following steps:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of the Oxadiazole Ring: The 5-methyl-1,3,4-oxadiazol-2-yl group is introduced via a cyclization reaction involving a hydrazide and a carboxylic acid derivative.
Attachment of the Cyclopropyl Group: The cyclopropyl group is introduced through a nucleophilic substitution reaction using a cyclopropylamine.
Final Assembly: The final compound is assembled through a series of condensation reactions to attach the carboxamide group to the biphenyl core
Industrial production methods typically involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-cyclopropyl-2’,6-dimethyl-4’-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Scientific Research Applications
N-cyclopropyl-2’,6-dimethyl-4’-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-3-carboxamide has several scientific research applications:
Chemistry: It is used as a model compound in studies of biphenyl derivatives and their chemical properties.
Biology: The compound’s role as a p38-α MAP kinase inhibitor makes it valuable in studying cellular signaling pathways and inflammatory responses.
Medicine: Due to its inhibitory effects on p38-α MAP kinase, it has potential therapeutic applications in treating inflammatory diseases and certain cancers.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-cyclopropyl-2’,6-dimethyl-4’-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-3-carboxamide involves the inhibition of p38-α MAP kinase. This kinase is part of a signaling pathway that regulates the production of pro-inflammatory cytokines. By inhibiting p38-α MAP kinase, the compound reduces the production of these cytokines, thereby exerting anti-inflammatory effects. The molecular targets include the ATP-binding site of the kinase, which is essential for its activity .
Comparison with Similar Compounds
Similar compounds to N-cyclopropyl-2’,6-dimethyl-4’-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-3-carboxamide include other biphenyl derivatives with various substituents. Some examples are:
N-cyclopropyl-2’,6-dimethyl-4’-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
N-cyclopropyl-2’,6-dimethyl-4’-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-3-amine: Similar structure but with an amine group instead of a carboxamide.
N-cyclopropyl-2’,6-dimethyl-4’-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-3-methanol: Similar structure but with a hydroxyl group instead of a carboxamide.
The uniqueness of N-cyclopropyl-2’,6-dimethyl-4’-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-3-carboxamide lies in its specific combination of functional groups, which confer its inhibitory activity against p38-α MAP kinase .
Properties
Molecular Formula |
C21H21N3O2 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-cyclopropyl-4-methyl-3-[2-methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H21N3O2/c1-12-4-5-15(20(25)22-17-7-8-17)11-19(12)18-9-6-16(10-13(18)2)21-24-23-14(3)26-21/h4-6,9-11,17H,7-8H2,1-3H3,(H,22,25) |
InChI Key |
UBVTVSINEVHYSY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CC2)C3=C(C=C(C=C3)C4=NN=C(O4)C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CC2)C3=C(C=C(C=C3)C4=NN=C(O4)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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